N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused pyrido-quinazoline core with a benzyl carboxamide substituent. Its structure combines a partially saturated pyridine ring fused to a quinazoline system, which is further substituted with a methyl group at position 5 and a benzyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-benzyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-18-13-16(20(25)22-14-15-7-3-2-4-8-15)10-11-17(18)21(26)24-12-6-5-9-19(23)24/h2-4,7-8,10-11,13,19H,5-6,9,12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBNSNYIFSWCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including anti-inflammatory and antiallergy properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridoquinazolines, characterized by a complex bicyclic structure. Its structural features include:
- Amide Group : Contributes to its biological activity.
- Carbonyl Group : Potentially involved in nucleophilic reactions.
- Benzyl Substituent : May enhance interaction with biological targets.
Research indicates that compounds similar to N-benzyl-5-methyl-11-oxo-pyridoquinazolines exhibit significant biological activities. The specific mechanisms through which this compound operates are still under investigation but may include:
- Inhibition of Inflammatory Pathways : Similar compounds have shown the ability to inhibit NF-kB activation and other inflammatory mediators.
- Modulation of Immune Responses : The compound may interact with various biological targets involved in immune response modulation.
Anti-inflammatory Activity
A study on related pyridoquinazoline derivatives demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NF-kB transcriptional activity in human monocytic cells. Compounds that were structurally similar showed IC50 values less than 50 µM, indicating strong anti-inflammatory potential .
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| 13i | < 50 | Anti-inflammatory |
| 16 | < 50 | Anti-inflammatory |
The inhibition of NF-kB/AP-1 pathways is crucial for managing chronic inflammation, which is implicated in various diseases.
Antiallergy Properties
N-benzyl-5-methyl-11-oxo derivatives have been evaluated for their antiallergy effects. In a rat model of passive cutaneous anaphylaxis (PCA), certain analogs showed greater potency than established treatments like cromolyn sodium . This suggests that N-benzyl derivatives could serve as promising candidates for developing new antiallergy medications.
Case Studies and Research Findings
- Study on Pyridoquinazolines : A series of pyridoquinazolines were synthesized and tested for their antiallergy activity. One compound demonstrated superior efficacy compared to traditional agents in vivo .
- Inflammation Models : Research on related compounds indicated significant reductions in inflammatory markers in animal models when treated with these pyridoquinazine derivatives .
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of N-benzyl-5-methyl-11-oxo-pyrido[2,1-b]quinazoline-3-carboxamide. Studies involving molecular docking and binding affinity assays will help clarify its interactions with specific biological targets.
Comparison with Similar Compounds
The compound belongs to a broader family of pyrido[2,1-b]quinazoline derivatives, which vary in substituents and ring saturation. Below is a detailed comparison with key structural analogs:
Structural Modifications and Substituent Effects
Table 1: Substituent and Molecular Weight Comparison
*Estimated based on molecular formula similarity to analogs.
Key Observations :
- Substituent Diversity : The benzyl group in the target compound introduces steric bulk and lipophilicity compared to halogenated (e.g., 4-chlorophenyl, 4-bromo-3-methylphenyl) or methoxy-substituted analogs. This may influence membrane permeability and target binding .
Antimicrobial Activity Trends
While direct antimicrobial data for the benzyl-substituted compound is unavailable, related pyrido-quinazoline derivatives exhibit notable activity:
- Triazolo- and Thiazolo-Pyridine Derivatives : Compounds such as triazolo[1,5-a]pyridine and thiazolo[3,2-a]pyridine showed inhibitory effects against Staphylococcus aureus and Candida albicans in disc diffusion assays .
- Naphthopyranopyrimidines: Derivatives with chlorophenyl substituents (e.g., compound 3b in ) demonstrated broad-spectrum antimicrobial activity, suggesting that halogenation enhances potency .
- Benzyl vs. Halogen/Methoxy Groups : The benzyl group’s electron-rich aromatic system may improve interactions with bacterial enzymes or fungal cell walls compared to electron-withdrawing halogens or polar methoxy groups. However, this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
